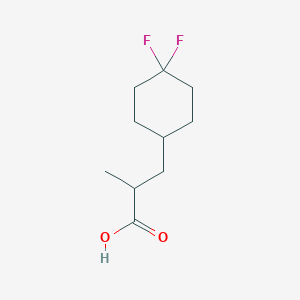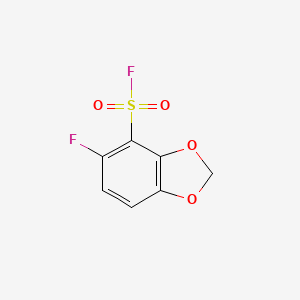
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,3-dioxaindane-4-sulfonyl fluoride, also known as FDSF, is a fluorinated organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in both organic and aqueous solvents, making it ideal for many laboratory experiments. The compound is known for its stability and low toxicity, making it an attractive choice for researchers.
Scientific Research Applications
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has been used in a variety of scientific research applications, such as in the study of enzymes. It is also used in the synthesis of fluorinated compounds and as a reagent in organic synthesis. In addition, 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has been used in the study of molecular recognition and binding, as well as in the synthesis of peptides and peptidomimetics.
Mechanism of Action
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has been shown to act as a fluorinating agent in the presence of a base. It can be used to introduce fluorine atoms into organic molecules, which can then be used for further synthesis. In addition, 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has been used to modify the structure of proteins, as well as to modify the activity of enzymes.
Biochemical and Physiological Effects
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has been shown to have a low toxicity in vitro and in vivo studies. It has also been shown to have no effect on the growth of bacteria, fungi, and mammalian cells. In addition, 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has been shown to have no effect on the activity of enzymes or on the structure of proteins.
Advantages and Limitations for Lab Experiments
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has several advantages when used in laboratory experiments. It is a stable compound with low toxicity, making it a safe choice for researchers. In addition, it is soluble in both organic and aqueous solvents, making it easy to work with in the laboratory. However, it is important to note that 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride can be corrosive, so it is important to take proper safety precautions when working with it.
Future Directions
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride has a wide range of potential applications in scientific research. It could be used to synthesize fluorinated compounds, modify the structure of proteins, and modify the activity of enzymes. In addition, 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride could be used to study the effects of fluorination on the structure and function of proteins. Finally, 5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride could be used to study the effects of fluorination on the activity of enzymes, as well as to study the biochemical and physiological effects of fluorinated compounds.
Synthesis Methods
5-fluoro-1,3-dioxaindane-4-sulfonyl fluoride can be synthesized from the reaction of 1,3-dioxaindane-4-sulfonyl chloride with potassium fluoride in the presence of anhydrous dimethylformamide (DMF). The reaction is carried out at room temperature and the resulting product is isolated by recrystallization from a mixture of ethanol and water.
properties
IUPAC Name |
5-fluoro-1,3-benzodioxole-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTHKCIMFARZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,3-dioxaindane-4-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

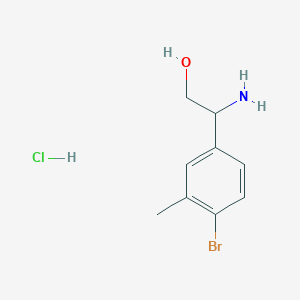
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
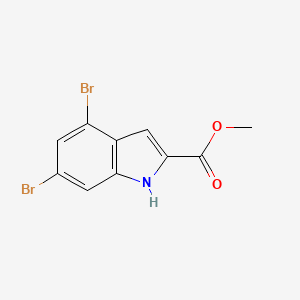
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
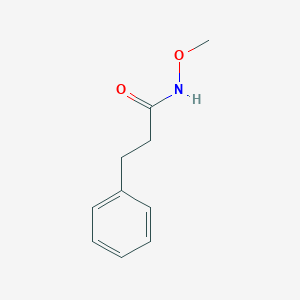
![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)
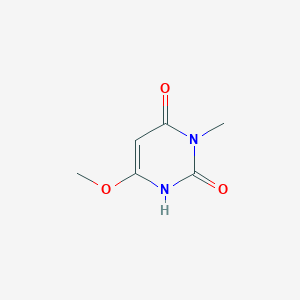
![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)


